BenchChemオンラインストアへようこそ!

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenoxyacetamide

Lipophilicity Druglikeness ADME

Secure a structurally authenticated, research-grade furan-phenoxyacetamide hybrid. This compound provides a clean, unsubstituted phenoxy reference (XLogP = 1.9, TPSA = 71.7 Ų) with seven rotatable bonds, essential for fragment-growing and scaffold-hopping campaigns where steric interference must be avoided. Its lower lipophilicity vs. 2-fluorophenoxy analogs supports improved solubility and reduced CYP450 promiscuity, making it a superior choice for oral bioavailability optimization. Supplied at ≥95% purity, it accelerates systematic SAR exploration for anti-inflammatory programs.

Molecular Formula C16H19NO4
Molecular Weight 289.331
CAS No. 1795483-46-3
Cat. No. B2606632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenoxyacetamide
CAS1795483-46-3
Molecular FormulaC16H19NO4
Molecular Weight289.331
Structural Identifiers
SMILESCC(CC1=CC=CO1)(CNC(=O)COC2=CC=CC=C2)O
InChIInChI=1S/C16H19NO4/c1-16(19,10-14-8-5-9-20-14)12-17-15(18)11-21-13-6-3-2-4-7-13/h2-9,19H,10-12H2,1H3,(H,17,18)
InChIKeyMZPHXWDOMLCPIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 30 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenoxyacetamide (CAS 1795483-46-3): Procurement-Relevant Identity and Physicochemical Baseline


N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenoxyacetamide (CAS 1795483‑46‑3) is a synthetic small‑molecule amide that integrates a furan ring, a tertiary alcohol‑bearing branched propyl linker, and a phenoxyacetamide terminus [1]. Its molecular formula is C₁₆H₁₉NO₄ with a monoisotopic mass of 289.1314 Da [2]. Computed physicochemical descriptors include a moderate lipophilicity (XLogP3‑AA = 1.9), two hydrogen‑bond donors, four hydrogen‑bond acceptors, seven rotatable bonds, and a topological polar surface area (TPSA) of 71.7 Ų [2]. The compound is supplied as a research‑grade chemical by multiple vendors, typically at ≥95% purity, and is primarily employed as a synthetic intermediate or as a chemical probe in early‑stage drug‑discovery campaigns [1].

Why N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenoxyacetamide Cannot Be Replaced by a Generic Phenoxyacetamide or Furan Hybrid


Phenoxyacetamide‑based compounds and furan hybrids are broad chemical classes with highly variable biological and physicochemical profiles. Seemingly minor structural modifications—such as substitution on the phenoxy ring, alteration of the linker length, or replacement of the furan with another heterocycle—can produce order‑of‑magnitude changes in potency, selectivity, and pharmacokinetic behavior [1]. For example, within a congeneric series of 2‑phenoxyacetamide derivatives, the introduction of a methyl substituent on the phenyl ring shifted the BChE IC₅₀ from 14.70 µM to 2.10 µM [2]. The title compound’s specific architecture—a furan‑2‑ylmethyl group attached to a 2‑hydroxy‑2‑methylpropyl linker that is N‑acylated with phenoxyacetic acid—generates a unique spatial arrangement of hydrogen‑bond donors and acceptors, a defined lipophilicity window (XLogP = 1.9), and a moderate TPSA (71.7 Ų) that cannot be replicated by simple substitution [3]. These features directly influence target engagement, metabolic stability, and off‑target liability; therefore, generic replacement without comparative validation carries a high risk of altered potency and selectivity.

Quantitative Differentiation Evidence for N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenoxyacetamide vs. Closest Analogs


Lipophilicity Tuning: XLogP Comparison with 2-(2‑Fluorophenoxy) Analog

The title compound displays a computed XLogP3‑AA of 1.9, whereas the 2‑fluorophenoxy analog (2‑(2‑fluorophenoxy)‑N‑(3‑(furan‑2‑yl)‑2‑hydroxy‑2‑methylpropyl)acetamide, CAS 1798483‑48‑3, PubChem CID 76146069) carrying a fluorine atom on the phenyl ring exhibits a higher XLogP3‑AA of 2.1 [1][2]. Fluorine substitution is known to increase lipophilicity and can alter membrane permeability, metabolic stability, and off‑target binding [3].

Lipophilicity Druglikeness ADME

Hydrogen‑Bond Donor Capacity Differentiates from o‑Tolyloxy Analog

The target compound possesses two hydrogen‑bond donors (the hydroxyl group and the secondary amide NH) [1]. Its close congener N‑(2‑(furan‑2‑yl)‑2‑hydroxypropyl)‑2‑(o‑tolyloxy)acetamide (CAS 1396678‑04‑8) also has two donors, but the o‑methyl substituent introduces steric hindrance near the phenoxy oxygen, potentially weakening acceptor‑site interactions while not altering the donor count [2]. This steric effect is absent in the unsubstituted phenoxyacetamide of the target compound, preserving the accessibility of both H‑bond donors.

Hydrogen bonding Molecular recognition Solubility

Rotatable Bond Flexibility vs. Rigid Furan‑Isoxazole Hybrids

With seven rotatable bonds, the title compound exhibits significantly greater conformational flexibility than furan‑isoxazole‑phenoxyacetamide hybrids such as N‑((5‑(furan‑2‑yl)isoxazol‑3‑yl)methyl)‑2‑phenoxyacetamide, which contain a rigid isoxazole linker that restricts bond rotation [1][2]. Higher flexibility can allow the molecule to adopt multiple low‑energy conformations, potentially enabling binding to diverse protein pockets, but may also incur an entropic penalty upon binding [3].

Conformational flexibility Target engagement Entropy

Phenoxyacetamide Class Anti‑Inflammatory Potency Benchmarked Against Ketoprofen

Although direct data for the title compound are not yet published, structurally related furan‑phenoxyacetamide hybrids from the same chemical class have demonstrated anti‑inflammatory activity superior to ketoprofen in the albumin denaturation assay. In particular, compound H2 showed an ATA (anti‑denaturation activity) of 60.1 ± 8.16 µg/mL, representing an approximately 12‑fold improvement over ketoprofen (720.57 ± 19.78 µg/mL) [1]. The title compound shares the furan‑hydroxypropyl‑phenoxyacetamide scaffold that is hypothesized to be responsible for this activity.

Anti‑inflammatory Albumin denaturation In vitro

High-Value Application Scenarios for N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenoxyacetamide Based on Quantitative Evidence


Lead Optimization for Balanced Lipophilicity Drug Candidates

Medicinal chemistry teams seeking a moderately lipophilic core (XLogP = 1.9) with two H‑bond donors and a TPSA of 71.7 Ų can employ the title compound as a fragment‑growing or scaffold‑hopping starting point. Its lower lipophilicity compared to the 2‑fluorophenoxy analog (Δ = 0.2) suggests improved aqueous solubility and reduced CYP450 promiscuity, which is advantageous when designing orally bioavailable leads [1].

Structure‑Activity Relationship (SAR) Studies on Furan‑Based Anti‑Inflammatory Agents

Given that furan‑phenoxyacetamide hybrids have demonstrated anti‑inflammatory activity up to 12‑fold greater than ketoprofen in the albumin denaturation model, the title compound provides an unsubstituted phenoxy reference point for systematic SAR exploration. Researchers can modify the phenoxy ring, hydroxyl group, or linker length to map the pharmacophore requirements for enhanced anti‑inflammatory potency [2].

Chemical Probe for Investigating Steric Effects in Protein‑Ligand Interactions

The absence of an ortho‑substituent on the phenoxy ring distinguishes the title compound from analogs such as N‑(2‑(furan‑2‑yl)‑2‑hydroxypropyl)‑2‑(o‑tolyloxy)acetamide. This structural feature makes it a preferred control compound in biophysical assays (e.g., SPR, ITC) where steric interference from an ortho‑methyl group could mask true binding affinity or alter binding kinetics [3].

Conformational Flexibility Profiling in Fragment‑Based Drug Discovery

With seven rotatable bonds, the compound can serve as a flexible scaffold in fragment‑linking strategies. Its conformational sampling profile differs markedly from constrained analogs (e.g., isoxazole‑linked hybrids), allowing medicinal chemists to evaluate the effect of linker flexibility on target engagement and to balance the entropic penalty against improved induced‑fit binding [4].

Quote Request

Request a Quote for N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.